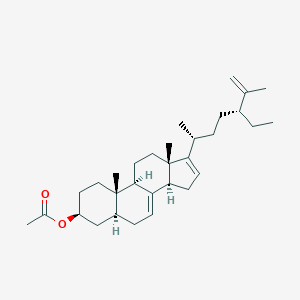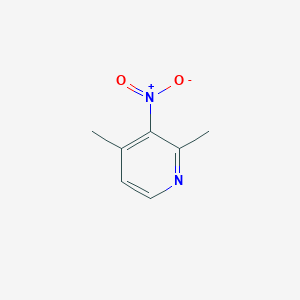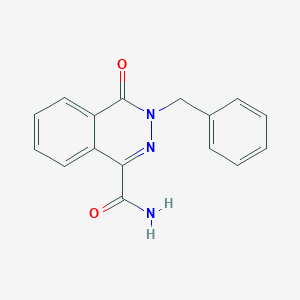
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have been investigated in various studies. The compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are many future directions for research on 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential as an anticancer agent. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of benzylamine with phthalic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the desired compound. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
Numéro CAS |
16015-59-1 |
|---|---|
Nom du produit |
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide |
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-benzyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)14-12-8-4-5-9-13(12)16(21)19(18-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
Clé InChI |
CNLKBXSFYXUQQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
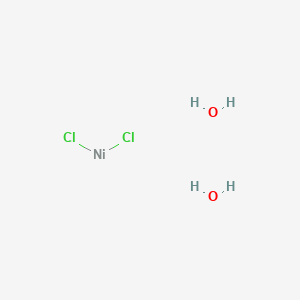

![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
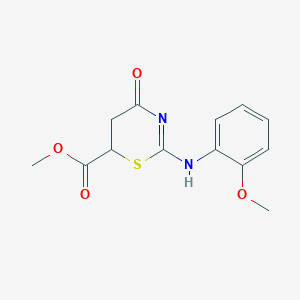

![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)



